4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzaldehyde core substituted with bis(4-(9H-carbazol-9-yl)phenyl)amino groups, making it a valuable material in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of 4-(9H-carbazol-9-yl)phenylamine: This intermediate is synthesized by reacting carbazole with 4-bromonitrobenzene under palladium-catalyzed conditions.
Coupling Reaction: The intermediate is then coupled with 4-formylbenzoic acid using a Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzoic acid.
Reduction: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde has numerous applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonic Devices: Employed in the development of photonic devices due to its excellent charge transport properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde involves its ability to transport charge efficiently. The compound’s structure allows for effective hole injection and transport, making it suitable for use in electronic devices. The molecular targets include the anode and the emitting layer in OLEDs, where it facilitates the movement of positive charges (holes) to enhance device efficiency and stability .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and OPVs.
4-(9H-Carbazol-9-yl)benzaldehyde: Another compound with similar structural features and applications[][7].
Uniqueness
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde stands out due to its enhanced charge transport properties and stability, making it a preferred choice for high-performance electronic and photonic devices. Its unique structure allows for better energy transfer and improved device efficiency compared to similar compounds .
Properties
Molecular Formula |
C43H29N3O |
---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
4-(4-carbazol-9-yl-N-(4-carbazol-9-ylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C43H29N3O/c47-29-30-17-19-31(20-18-30)44(32-21-25-34(26-22-32)45-40-13-5-1-9-36(40)37-10-2-6-14-41(37)45)33-23-27-35(28-24-33)46-42-15-7-3-11-38(42)39-12-4-8-16-43(39)46/h1-29H |
InChI Key |
XBUFSAALVZEKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.